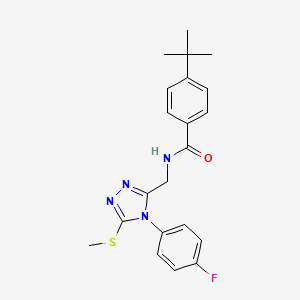
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H23FN4OS and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a triazole ring which is pivotal in its biological interactions.
Antimicrobial Activity
Triazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety exhibit antifungal and antibacterial activities due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.
- Case Study : A study demonstrated that related triazole compounds exhibited antifungal activity against various strains of Aspergillus and Candida species. The presence of the methylthio group in the structure was critical for enhancing this activity .
Anticancer Properties
Triazoles have been recognized for their potential in cancer therapy. The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation.
- Research Finding : A related study highlighted that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds similar to the one discussed showed efficacy against breast and lung cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Evidence : In vitro studies indicated that certain triazole compounds could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key structural components that influence activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and binding affinity |
| Methylthio Group | Increases antifungal potency |
| tert-Butyl Substituent | Improves metabolic stability |
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring followed by amide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Propriétés
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-21(2,3)15-7-5-14(6-8-15)19(27)23-13-18-24-25-20(28-4)26(18)17-11-9-16(22)10-12-17/h5-12H,13H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPEWQZUVTFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














